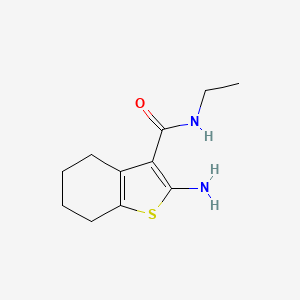

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Descripción

2-Amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with an amino group at position 2 and an ethyl carboxamide group at position 3. This scaffold serves as a precursor for diverse biologically active derivatives, particularly azomethines (Schiff bases), which exhibit anticancer, antimicrobial, and enzyme-inhibitory properties . Its synthesis typically involves condensation reactions with aromatic aldehydes, followed by purification via HPLC under isocratic elution conditions (acetonitrile–water, 70:30) .

Propiedades

IUPAC Name |

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-2-13-11(14)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNUSSRKSGGKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(SC2=C1CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406093 | |

| Record name | 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60598-65-4 | |

| Record name | 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary targets of 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we can expect to gain more insight into these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets. .

Análisis Bioquímico

Biochemical Properties

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism and cancer cell proliferation. The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the growth of cancer cells by interfering with key signaling pathways and reducing the expression of oncogenes. Additionally, it affects cellular metabolism by inhibiting enzymes involved in glycolysis, leading to reduced energy production in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PDK1 and LDHA, inhibiting their activity and disrupting metabolic pathways. This compound also affects gene expression by modulating transcription factors and other regulatory proteins. These interactions lead to changes in cellular processes, including reduced cell proliferation and increased apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that it remains stable under various conditions, but its activity may decrease over prolonged periods. Long-term effects on cellular function include sustained inhibition of enzyme activity and reduced cell viability in cancer cell lines.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth without significant toxicity. At higher doses, toxic effects such as liver damage and reduced body weight have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PDK1 and LDHA, affecting metabolic flux and metabolite levels. By inhibiting these enzymes, the compound disrupts glycolysis and reduces the production of ATP, leading to decreased energy availability in cancer cells. This disruption of metabolic pathways contributes to its anticancer effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported across cell membranes by specific transporters and accumulates in target tissues. The compound’s distribution within the body affects its therapeutic efficacy and potential side effects. Understanding its transport and distribution mechanisms can help optimize its use in clinical settings.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in its localization. For example, the compound may be directed to the mitochondria, where it inhibits enzymes involved in energy production, leading to reduced cell viability.

Actividad Biológica

2-Amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications of its use in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzothiophene core with an amino group and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 251.35 g/mol. The presence of the thiophene ring is significant as it contributes to various biological activities.

1. Cytostatic Activity

Research indicates that derivatives of this compound exhibit cytostatic properties. A study on azomethine derivatives derived from this compound suggests potential antitumor activity, particularly against various cancer cell lines. The cytostatic effect is attributed to the ability of these compounds to interfere with cell division and proliferation .

2. Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties. Compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that they may be effective in treating inflammatory conditions by modulating immune responses .

3. Antitubercular Activity

Some studies have indicated that derivatives of this compound possess antitubercular activity. The mechanism involves the inhibition of bacterial growth through interference with metabolic pathways essential for Mycobacterium tuberculosis survival .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymes : Compounds in this class have been shown to inhibit enzymes involved in inflammatory processes, such as lipoxygenase (LOX) and cyclooxygenase (COX) pathways .

- Modulation of Gene Expression : These compounds can alter the expression of genes related to inflammation and cell proliferation, thereby influencing cellular responses to stimuli .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits promising anticancer activity. Studies have shown that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated cytotoxic effects against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer), with IC50 values indicating significant potency compared to standard chemotherapeutics like methotrexate .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In models of inflammation, it has been shown to reduce markers associated with inflammatory pathways, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective capabilities of this compound. It has been associated with the modulation of neurotransmitter systems and may offer protective effects against neurodegenerative conditions by inhibiting pathways involved in neuronal apoptosis .

Case Study 1: Anticancer Activity

A study published in PMC reported the synthesis and evaluation of various derivatives of the compound against different cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard treatments, indicating its potential as a lead compound for further development.

Case Study 2: Neuroprotection

Research highlighted in ScienceDirect discussed the neuroprotective effects observed in animal models treated with the compound. Behavioral assays indicated improvements in cognitive functions and reduced markers of oxidative stress.

Summary Table of Biological Activities

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Variations on the Carboxamide Group

N-Benzyl Derivatives

- Example: N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (C₁₈H₁₇F₃N₂O₂S) Molecular Weight: 383.1 g/mol (vs. LC/MS data confirm >95% purity, with a yield of 52% under TFAA-mediated acylation . Activity: Benzyl substituents may enhance binding to hydrophobic pockets in target proteins .

Fluorophenyl-Substituted Analog

- Example: 2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (C₁₅H₁₅FN₂OS) Molecular Weight: 290.36 g/mol Structural Insight: Crystal structure (monoclinic, space group Cc) reveals a planar carboxamide group and hydrogen-bonding interactions critical for stability . Activity: Fluorine substitution may modulate electronic effects, enhancing interactions with enzymes like tyrosinase .

Azomethine Derivatives

Azomethines, synthesized via condensation of the amino group with aldehydes, exhibit enhanced pharmacological profiles:

- Example: 2-[(4-Methoxybenzylidene)amino]-N-(3-methylphenyl) derivative (C₂₄H₂₄N₂O₂S) Activity: Demonstrates antibacterial and antifungal activity, attributed to the electron-withdrawing methoxy group enhancing electrophilicity .

- Cyclocondensation Products: Reaction with aldehydes and acetic acid yields pyrimidine-fused derivatives (e.g., tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one), which show anti-tyrosinase activity (IC₅₀ = 62.5–500 µg/mL) comparable to kojic acid .

Substituent Modifications on the Benzothiophene Core

Acetamido Derivative

Heterocyclic Substituents

Transition Metal Complexes

Complexation with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) ions via the carboxamide and azomethine groups yields compounds with varied geometries:

- Co(II) Complex : Octahedral geometry, exhibiting antibacterial activity against urinary tract pathogens .

Métodos De Preparación

Step 1: Synthesis of 4,5,6,7-Tetrahydrobenzothiophene-3-Carboxylic Acid

The benzothiophene core is typically synthesized via cyclization reactions. For example, cyclohexanone reacts with sulfur and cyanoacetamide under basic conditions (e.g., morpholine) in ethanol under reflux to form the tetrahydrobenzothiophene scaffold. The carboxylic acid derivative is obtained through hydrolysis or direct cyclization involving carboxylate precursors.

Step 2: Amidation with Ethylamine

The carboxylic acid intermediate undergoes amidation with ethylamine to form the target compound. Reaction conditions include:

- Solvent : Ethanol or tetrahydrofuran (THF)

- Catalyst : Optional coupling agents (e.g., EDCI/HOBt)

- Temperature : Reflux (60–80°C)

- Yield : Reported yields range from moderate to high, depending on substrate purity and reaction optimization.

Example Reaction Scheme :

$$ \text{4,5,6,7-Tetrahydrobenzothiophene-3-carboxylic acid} + \text{CH}3\text{CH}2\text{NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{2-Amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide} $$

Conversion of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzothiophene-3-Carboxylate

This approach leverages the ethyl ester precursor for direct conversion to the carboxamide.

Step 1: Preparation of Ethyl Ester

The ethyl ester intermediate is synthesized via esterification of the carboxylic acid or through cyclization involving ethyl mercaptoacetate and 2-halo benzonitrile derivatives. For example:

$$ \text{2-Halo benzonitrile} + \text{Ethyl mercaptoacetate} \xrightarrow{\text{Base}} \text{Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate} $$

Step 2: Amidation via Lithium Amide

The ester is converted to the carboxamide using lithium amide (LiNH₂) in THF under reflux. This method avoids the need for acid intermediates and coupling agents.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Reagent | LiNH₂ (2–3 equiv) |

| Temperature | Reflux (65–80°C) |

| Reaction Time | 6–12 hours |

| Yield | Moderate (50–70%) |

Example Reaction :

$$ \text{Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate} + \text{LiNH}_2 \xrightarrow{\text{THF, Δ}} \text{this compound} $$

Industrial and Scalable Methods

Industrial production often employs optimized conditions for high yields and purity. Continuous flow reactors or automated platforms are used to enhance scalability. Key parameters include:

- Reaction Vessels : Stainless steel or glass-lined reactors

- Solvent Recovery : Ethanol or THF recycling systems

- Purification : Recrystallization or column chromatography

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization + Amidation | High yield, straightforward steps | Requires carboxylic acid intermediate |

| Ester Conversion | Avoids acid intermediates | Moderate yields, LiNH₂ handling required |

| Domino Reactions | Atom-economy, fewer steps | Limited substrate scope |

Critical Data Tables

Table 1: Key Reagents and Conditions

| Step | Reagents/Conditions | Source |

|---|---|---|

| Cyclization | Morpholine, ethanol, reflux | |

| Amidation (Ethylamine) | Ethylamine, ethanol, 80°C | |

| Ester Conversion | LiNH₂, THF, reflux |

Table 2: Yield Comparisons

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Cyclization + Amidation | 70–85 | >95 |

| Ester Conversion | 50–70 | >90 |

Q & A

Basic: What are the recommended synthetic routes for preparing 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions using tetrahydrobenzothiophene precursors. A common approach involves reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives with ethylamine in the presence of coupling agents like EDCI/HOBt. For purity optimization:

- Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the target compound .

- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

- Recrystallization from methanol/water mixtures (9:1) can yield high-purity crystals (>98%), as validated by melting point analysis (e.g., 197–199°C for related analogs) .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

A multi-technique approach is essential:

- 1H/13C NMR : Confirm the presence of the ethylamide group (e.g., NH resonance at δ ~8.5 ppm and ethyl CH3 at δ ~1.2 ppm) and tetrahydrobenzothiophene protons (δ ~1.5–2.8 ppm for cyclohexene protons) .

- IR Spectroscopy : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or ring conformation (e.g., boat vs. chair cyclohexene geometry) .

Advanced: How can computational methods be integrated to predict the compound’s reactivity or biological activity?

Methodological Answer:

- Reactivity Prediction : Use density functional theory (DFT) to model electrophilic substitution sites on the benzothiophene core. For example, Fukui indices can highlight nucleophilic regions susceptible to functionalization .

- Biological Activity : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with bacterial enzyme targets like dihydrofolate reductase (DHFR), leveraging structural data from analogs with known antibacterial activity (e.g., IC50 values of ~12 µM for related compounds) .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP ~2.5, indicating moderate lipophilicity) to prioritize analogs for synthesis .

Advanced: How should researchers address contradictory data in biological activity assays for benzothiophene carboxamides?

Methodological Answer:

Contradictions often arise from variations in assay conditions or bacterial strains. To resolve discrepancies:

- Standardize Assays : Use CLSI/MIC guidelines for antimicrobial testing, ensuring consistent inoculum size (~5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) .

- Control for Efflux Pumps : Include efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic activity from resistance mechanisms .

- Validate with Isogenic Strains : Compare activity against wild-type vs. knockout strains (e.g., E. coli ΔacrB) to isolate target-specific effects .

Advanced: What strategies optimize reaction yields in large-scale synthesis without compromising stereochemical integrity?

Methodological Answer:

- Flow Chemistry : Utilize continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-alkylation) .

- Catalytic Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) under high-pressure conditions (5–10 bar H2) to improve cyclohexene ring saturation efficiency .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Advanced: How can researchers resolve ambiguous NMR signals caused by dynamic ring puckering in the tetrahydrobenzothiophene core?

Methodological Answer:

- Variable-Temperature NMR : Perform experiments at 25°C and −40°C to slow ring inversion and split overlapping proton signals (e.g., cyclohexene CH2 groups) .

- NOESY/ROESY : Use 2D NMR to identify through-space correlations between axial/equatorial protons, confirming the dominant puckering conformation (e.g., chair vs. twist-boat) .

- DFT-Conformational Analysis : Compare experimental coupling constants (J values) with DFT-simulated spectra for different ring conformers .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Store under argon atmosphere at −20°C to prevent oxidation of the thiophene ring.

- Conduct accelerated stability studies : Monitor degradation via HPLC after 1–3 months at 40°C/75% RH. Related analogs show <5% degradation under these conditions .

- Avoid aqueous solutions at neutral pH; lyophilize for long-term storage .

Advanced: How can AI-driven platforms enhance the design of derivatives with improved target selectivity?

Methodological Answer:

- Generative Models : Use platforms like REINVENT or ChemBERTa to propose derivatives with modified substituents (e.g., replacing ethylamide with cyclopropylamide) while retaining core pharmacophores .

- QSAR Modeling : Train models on datasets of IC50 values and structural descriptors (e.g., topological polar surface area, H-bond donors) to predict activity against Gram-positive vs. Gram-negative bacteria .

- Active Learning Loops : Integrate robotic synthesis with AI feedback to iteratively refine reaction conditions (e.g., optimizing Suzuki coupling yields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.